molecular formula C8H12N2O2 B7785298 Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate

Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate

Cat. No.: B7785298
M. Wt: 168.19 g/mol
InChI Key: QZVWBPQFRGAHNS-UHFFFAOYSA-N
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Description

Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate: is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a cyanomethyl group and a methyl ester group at the 2-position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate typically involves the reaction of pyrrolidine derivatives with cyanomethylating agents and esterification processes. One common method includes the reaction of pyrrolidine with cyanomethyl bromide in the presence of a base such as sodium hydride, followed by esterification with methanol under acidic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate can undergo oxidation reactions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

Chemistry: Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of pyrrolidine derivatives on biological systems, including enzyme inhibition and receptor binding studies.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The cyanomethyl group can act as a nucleophile, participating in various biochemical reactions. The pyrrolidine ring provides structural stability and enhances binding affinity to target molecules.

Comparison with Similar Compounds

    Pyrrolidine-2-carboxylate: Lacks the cyanomethyl group, resulting in different chemical reactivity.

    Methyl pyrrolidine-2-carboxylate: Similar structure but without the cyanomethyl group.

    Cyanomethyl pyrrolidine: Lacks the ester group, affecting its solubility and reactivity.

Uniqueness: Methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate is unique due to the presence of both the cyanomethyl and methyl ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

methyl 1-(cyanomethyl)pyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-12-8(11)7-3-2-5-10(7)6-4-9/h7H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVWBPQFRGAHNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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